4-(Trifluoromethyl)-1,3-oxazolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

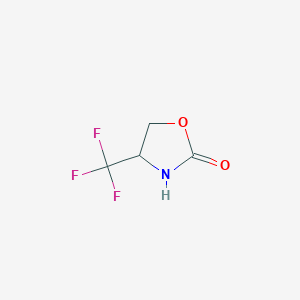

4-(Trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazolidinone ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of trifluoromethylated precursors with oxazolidinone derivatives. One common method includes the cyclization of N-(trifluoromethyl)carbamates under basic conditions to form the oxazolidinone ring . Another approach involves the use of trifluoromethylated amines in the presence of carbonyl compounds to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and efficiency. The use of catalysts, such as cesium fluoride, facilitates the rapid generation of trifluoromethyl anions, which are then reacted with suitable precursors to

生物活性

4-(Trifluoromethyl)-1,3-oxazolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. Oxazolidinones are a class of compounds that have garnered attention for their antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F3NO. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Oxazolidinones primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This mechanism is crucial for their activity against various bacterial strains, including those resistant to other antibiotic classes.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial activity against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Acinetobacter baumannii | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that while the compound is effective against Gram-positive bacteria like Staphylococcus aureus, its activity against Gram-negative bacteria is comparatively lower, which aligns with common challenges faced by oxazolidinones due to outer membrane permeability.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the oxazolidinone structure can significantly impact its biological activity. A study investigating a library of oxazolidinones found that small changes in molecular structure could enhance accumulation in Gram-negative bacteria and improve efflux susceptibility. This highlights the importance of structural optimization in developing more effective derivatives.

Study on Gram-Negative Bacteria

A notable study focused on the design and evaluation of oxazolidinone derivatives for enhanced activity against Gram-negative pathogens. The research identified specific motifs within the oxazolidinone structure that contributed to improved permeability and reduced efflux. Compounds similar to this compound showed promising results against strains such as E. coli and P. aeruginosa when modified appropriately .

Efficacy in Clinical Settings

Clinical studies have also evaluated the efficacy of oxazolidinones in treating infections caused by resistant bacterial strains. For instance, a clinical trial reported successful outcomes using oxazolidinone derivatives for patients with infections caused by multidrug-resistant Staphylococcus aureus. The compound's ability to target resistant strains underscores its potential therapeutic applications .

属性

IUPAC Name |

4-(trifluoromethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOOOLXZRHYHCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。